molecular formula C8H16N2O3S B7595065 1-Ethylsulfonylpiperidine-2-carboxamide

1-Ethylsulfonylpiperidine-2-carboxamide

Cat. No. B7595065
M. Wt: 220.29 g/mol
InChI Key: USBXZTWJQPFMDJ-UHFFFAOYSA-N
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Description

1-Ethylsulfonylpiperidine-2-carboxamide, also known as ES-PC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.

Mechanism of Action

1-Ethylsulfonylpiperidine-2-carboxamide acts as a potent blocker of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions. This leads to the inhibition of synaptic plasticity and memory formation. This compound also inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, analgesia, and anti-inflammatory effects. This compound has been shown to reduce the infarct volume in animal models of stroke and traumatic brain injury. This compound has also been shown to reduce the pain behavior in animal models of pain. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in animal models of inflammation.

Advantages and Limitations for Lab Experiments

1-Ethylsulfonylpiperidine-2-carboxamide has several advantages for lab experiments, including its potent activity, high purity, and availability. This compound can be easily synthesized using various methods, and its purity can be improved by optimizing the reaction conditions. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. Therefore, caution should be taken when handling this compound, and appropriate safety measures should be implemented.

Future Directions

1-Ethylsulfonylpiperidine-2-carboxamide has potential applications in various fields, and several future directions can be explored. In neuroscience, this compound can be further studied for its potential therapeutic effects in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. In pharmacology, this compound can be further studied for its potential analgesic and anti-inflammatory effects in various animal models of pain and inflammation. In medicinal chemistry, this compound can be used as a starting material for the synthesis of various derivatives with improved pharmacological properties, such as increased potency and solubility.
Conclusion:
This compound is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods, and its purity and yield can be improved by optimizing the reaction conditions. This compound has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry. This compound acts as a potent blocker of the NMDA receptor and has various biochemical and physiological effects, including neuroprotection, analgesia, and anti-inflammatory effects. This compound has several advantages for lab experiments, but caution should be taken when handling this compound due to its potential toxicity. Several future directions can be explored for the further study of this compound in various fields.

Synthesis Methods

1-Ethylsulfonylpiperidine-2-carboxamide can be synthesized using various methods, including the reaction of piperidine with ethylsulfonyl chloride and subsequent reaction with cyanogen bromide. Another method involves the reaction of piperidine with ethylsulfonyl chloride followed by reaction with oxalyl chloride and subsequent reaction with sodium azide. These methods have been reported in the literature, and the purity and yield of this compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

1-Ethylsulfonylpiperidine-2-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
In pharmacology, this compound has been shown to have analgesic effects in animal models of pain. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties.

properties

IUPAC Name

1-ethylsulfonylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-6-4-3-5-7(10)8(9)11/h7H,2-6H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBXZTWJQPFMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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